![molecular formula C16H10N4O9 B12552846 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid CAS No. 144597-24-0](/img/structure/B12552846.png)
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid is a complex organic compound known for its unique structural and electronic properties. It is characterized by the presence of a trinitro-substituted fluorene moiety, which imparts significant electron-accepting capabilities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid typically involves the nitration of fluorene derivatives followed by subsequent functionalization steps. One common method includes the nitration of 9H-fluorene to introduce nitro groups at the 2, 4, and 7 positions. This is followed by the formation of the fluorenylideneaminooxy linkage through a condensation reaction with an appropriate amine and propanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of various substituted fluorenylidene derivatives.
科学研究应用
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid has several scientific research applications:
Chemistry: Used as an electron acceptor in charge-transfer complexes, which are studied for their unique electronic properties.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its ability to interact with various molecular targets.
作用机制
The mechanism of action of 3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid involves its ability to act as an electron acceptor. This property allows it to form charge-transfer complexes with electron-donating molecules. The molecular targets and pathways involved include interactions with π-aromatic systems and stabilization of charge-transfer states through π-π stacking and hydrogen bonding .
相似化合物的比较
Similar Compounds
2,4,7-Trinitro-9H-fluoren-9-one: Another trinitro-substituted fluorene derivative with similar electron-accepting properties.
9H-Fluoren-9-ylideneaminooxy derivatives: Compounds with similar structural motifs but different substituents on the fluorene ring.
Uniqueness
3-{[(2,4,7-Trinitro-9H-fluoren-9-ylidene)amino]oxy}propanoic acid is unique due to its specific combination of a trinitro-substituted fluorene moiety and a propanoic acid linkage. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and chemistry .
属性
CAS 编号 |
144597-24-0 |
|---|---|
分子式 |
C16H10N4O9 |
分子量 |
402.27 g/mol |
IUPAC 名称 |
3-[(2,4,7-trinitrofluoren-9-ylidene)amino]oxypropanoic acid |
InChI |
InChI=1S/C16H10N4O9/c21-14(22)3-4-29-17-16-11-5-8(18(23)24)1-2-10(11)15-12(16)6-9(19(25)26)7-13(15)20(27)28/h1-2,5-7H,3-4H2,(H,21,22) |
InChI 键 |
DKGDQEWGYCFILJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NOCCC(=O)O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


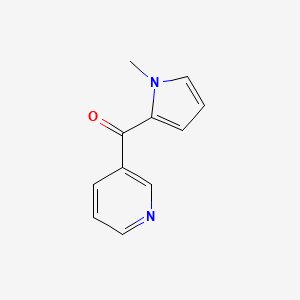
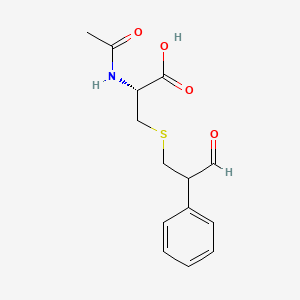
![4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate](/img/structure/B12552785.png)
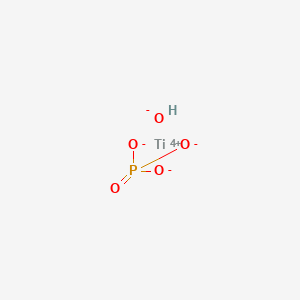
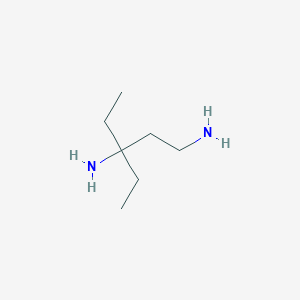
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenylpyrido[3,4-b]pyrazine)](/img/structure/B12552804.png)

![2-{[(Pent-1-EN-1-YL)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B12552820.png)
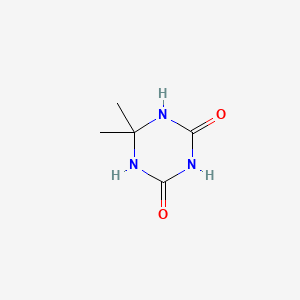
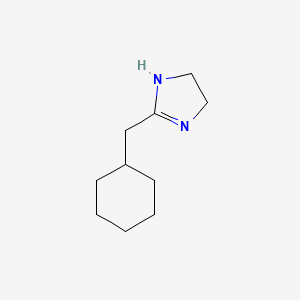
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
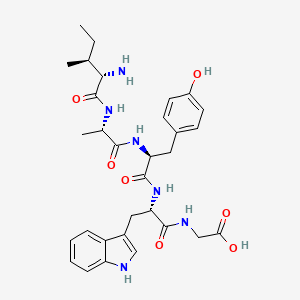
![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)

